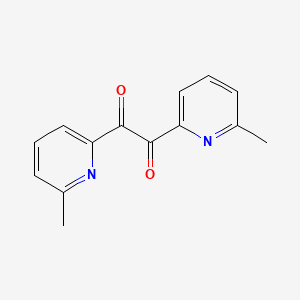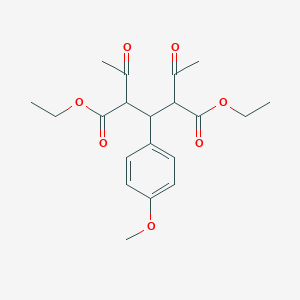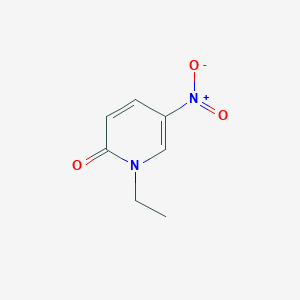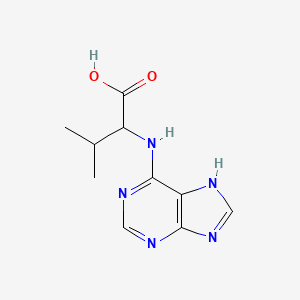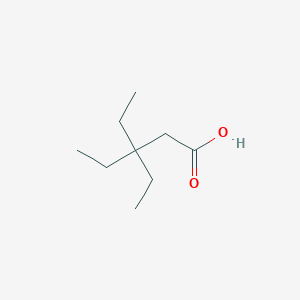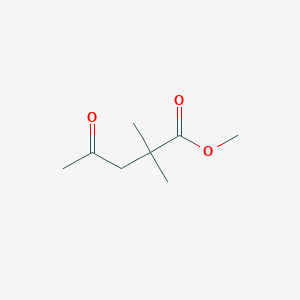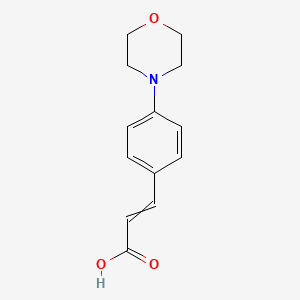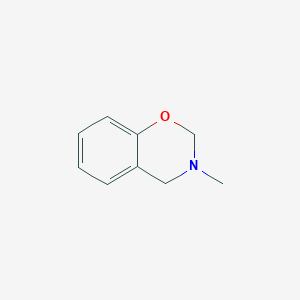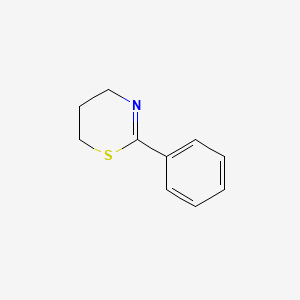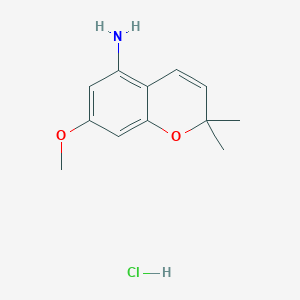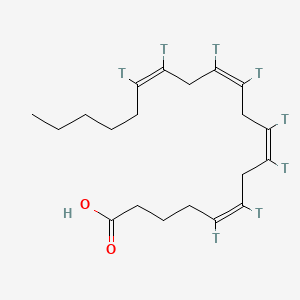
(5,6,8,9,11,12,14,15-3H)Arachidonic acid
描述
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is often used in biochemical and physiological studies to trace and analyze the metabolic pathways and mechanisms involving arachidonic acid. The radiolabeling with tritium (3H) allows for the detection and quantification of the compound in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,8,9,11,12,14,15-3H)Arachidonic acid typically involves the catalytic reduction of eicosa-cis-8,11,14-trien-5-ynoic acid over a Lindlar catalyst. This process introduces tritium atoms at specific positions within the molecule . The reaction conditions are carefully controlled to ensure the incorporation of tritium at the desired positions without affecting the overall structure of the arachidonic acid molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for high yield and purity, ensuring that the radiolabeled compound meets the stringent requirements for research and industrial applications. The final product is typically provided as an ethanol solution with high radiochemical purity .
化学反应分析
Types of Reactions
(5,6,8,9,11,12,14,15-3H)Arachidonic acid undergoes various chemical reactions, including:
Reduction: Involves the conversion of hydroperoxides to hydroxides.
Substitution: Tritium atoms can be replaced by other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Enzymes like 12-lipoxygenase and cyclooxygenase are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Specific reagents and conditions depend on the desired substitution reaction.
Major Products Formed
Oxidation: 12-hydroperoxyeicosatetraenoic acid (12-HPETE), prostaglandins, and thromboxanes.
Reduction: Hydroxyeicosatetraenoic acids (HETEs).
Substitution: Various isotopically labeled derivatives.
科学研究应用
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of arachidonic acid.
Biology: Investigating the role of arachidonic acid in cellular signaling and metabolism.
Medicine: Exploring the involvement of arachidonic acid in inflammatory processes and its potential as a therapeutic target.
Industry: Used in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of (5,6,8,9,11,12,14,15-3H)Arachidonic acid involves its incorporation into cellular membranes and subsequent release by phospholipase A2. Once released, it is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce various bioactive lipids, including prostaglandins, leukotrienes, and thromboxanes. These metabolites play crucial roles in inflammation, immune response, and other physiological processes .
相似化合物的比较
Similar Compounds
Eicosatetraenoic acid: Another polyunsaturated fatty acid with similar structure and function.
Epoxyeicosatrienoic acids (EETs): Metabolites of arachidonic acid with distinct biological activities.
Hydroxyeicosatetraenoic acids (HETEs): Oxidation products of arachidonic acid with various physiological roles.
Uniqueness
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolic pathways and mechanisms involving arachidonic acid, providing insights that are not possible with non-labeled compounds.
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-CRJVGOJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)O)/[3H])/[3H])/[3H])/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-05-7 | |
| Record name | 5,8-11,14-Eicosatetraenoic 5,6,8,9,11,12,14,15-t8 acid, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



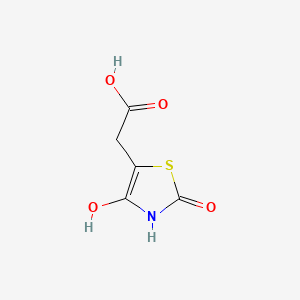
![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)
